molecular formula C24H27N3O4 B5028787 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-PHENYLETHYL)PYRROLIDINE-2,5-DIONE

3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-PHENYLETHYL)PYRROLIDINE-2,5-DIONE

Cat. No.: B5028787
M. Wt: 421.5 g/mol
InChI Key: KDEIYMARGMHAAI-UHFFFAOYSA-N
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Description

The compound 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-PHENYLETHYL)PYRROLIDINE-2,5-DIONE is a complex organic molecule that features a combination of benzodioxole, piperazine, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-PHENYLETHYL)PYRROLIDINE-2,5-DIONE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and methylene chloride under acidic conditions.

    Piperazine Derivative Synthesis: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The benzodioxole moiety is then coupled with the piperazine derivative using a suitable linker, such as a halomethyl group.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through cyclization reactions involving appropriate precursors like amino acids or their derivatives.

    Final Coupling: The final step involves coupling the piperazine-benzodioxole intermediate with the pyrrolidine derivative under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-PHENYLETHYL)PYRROLIDINE-2,5-DIONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodioxole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-PHENYLETHYL)PYRROLIDINE-2,5-DIONE: has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-PHENYLETHYL)PYRROLIDINE-2,5-DIONE: is unique due to its combination of benzodioxole, piperazine, and pyrrolidine moieties, which confer distinct chemical and biological properties. Its ability to target microtubules and induce apoptosis sets it apart from other compounds with similar structures.

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C24H27N3O4/c28-23-15-20(24(29)27(23)9-8-18-4-2-1-3-5-18)26-12-10-25(11-13-26)16-19-6-7-21-22(14-19)31-17-30-21/h1-7,14,20H,8-13,15-17H2

InChI Key

KDEIYMARGMHAAI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4CC(=O)N(C4=O)CCC5=CC=CC=C5

Origin of Product

United States

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